N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl group at position 1 of the pyrazole ring.
- N4-(4-ethoxyphenyl): A para-substituted ethoxy group on the aromatic ring at the N4 position.
- N6-(prop-2-en-1-yl): An allyl group at the N6 position.
The allyl substituent at N6 introduces steric and electronic effects distinct from bulkier alkyl or aryl groups. Its molecular formula is C22H21N6O (calculated molecular weight: 385.44 g/mol), though experimental data on its physical properties (e.g., melting point, solubility) are unavailable in the provided sources.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-1-phenyl-6-N-prop-2-enylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-3-14-23-22-26-20(25-16-10-12-18(13-11-16)29-4-2)19-15-24-28(21(19)27-22)17-8-6-5-7-9-17/h3,5-13,15H,1,4,14H2,2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUMCDOBKUQCEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCC=C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, acetic acid, ceric ammonium nitrate, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-dearylated derivatives, while reduction can produce fully or partially reduced compounds .
Scientific Research Applications
N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can bind to the active site of cytochrome P450 14α-sterol demethylase, inhibiting its activity and affecting sterol biosynthesis . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological profiles depending on substitution patterns. Below is a structural and physicochemical comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
† Note: describes 3,4-diamines (substitutions at N3 and N4), differing from the 4,6-diamine scaffold of the target compound. These analogs highlight positional isomerism’s impact on properties.
Key Findings:
The allyl group at N6 (target) is less bulky than 3-methoxypropyl () or ethyl (), which may improve metabolic stability .
Solubility Trends: ’s compound exhibits low solubility (0.5 μg/mL), likely due to the hydrophobic 3-chloro-4-methylphenyl group .
Positional Isomerism: ’s 3,4-diamines demonstrate higher melting points (243–245°C) than typical 4,6-diamines, possibly due to stronger intermolecular interactions from the phenoxyphenyl group .
Molecular Weight and Bioavailability :
- Lower molecular weight analogs (e.g., : 310.40 g/mol) may exhibit better bioavailability than bulkier derivatives (e.g., : 402.50 g/mol) .
Biological Activity
N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy and as a multitarget inhibitor. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions that include cyclization and substitution processes. The specific compound under review can be synthesized through the reaction of appropriate phenyl and pyrazolo precursors under controlled conditions. The general synthetic pathway includes:
- Formation of the Pyrazolo Core : Initial reactions involve forming the pyrazolo ring structure through condensation reactions.
- Substitution Reactions : Subsequent steps introduce ethoxy and phenyl groups at designated positions on the pyrazolo framework.
- Final Modifications : The introduction of the prop-2-en-1-yl group is achieved through alkylation reactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. It has been shown to exhibit potent inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound demonstrated significant inhibition of cell proliferation and induced apoptosis.
- A549 (lung cancer) : It effectively suppressed cell migration and invasion.
The compound's mechanism appears to involve dual inhibition pathways targeting EGFR (Epidermal Growth Factor Receptor) and VGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC50 values ranging from 0.3 to 24 µM across different targets .
Molecular docking studies indicate that this compound binds effectively to the ATP-binding sites of EGFR and VGFR2. This binding inhibits downstream signaling pathways responsible for cell growth and survival. Additionally, the compound has been shown to disrupt cell cycle progression leading to DNA fragmentation in treated cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Ethoxy Group | Enhances solubility and bioavailability |
| Phenyl Substitution | Increases binding affinity to target receptors |
| Prop-2-en-1-yl Group | Contributes to the overall potency |
Case Studies
Several case studies have explored the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in vivo:
- In Vivo Tumor Models : Administration of N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine resulted in reduced tumor size in xenograft models compared to control groups.
- Combination Therapy : When used in conjunction with standard chemotherapy agents, this compound showed synergistic effects enhancing overall therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N4-(4-ethoxyphenyl)-1-phenyl-N6-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized for scalability?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyrimidine precursors with substituted amines. Microwave-assisted synthesis (e.g., 60–100°C, 2–4 hours) or continuous flow chemistry can enhance yield and reduce reaction times . Solvent selection (e.g., DMF or acetonitrile) and catalysts (e.g., Pd/C or K₂CO₃) are critical for regioselectivity. Green chemistry principles, such as using recyclable solvents, improve sustainability .
- Validation : Monitor reaction progress via TLC/HPLC and confirm purity (>95%) using NMR and mass spectrometry .
Q. Which analytical techniques are most reliable for characterizing the structural conformation of this compound?
- Techniques :
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding) .
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions; 2D experiments (COSY, NOESY) verify spatial arrangements .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological targets of this compound, and how are in vitro activity assays designed?
- Targets : Pyrazolo[3,4-d]pyrimidines often inhibit protein kinases (e.g., CDKs, EGFR) .
- Assay Design :
- Kinase inhibition : Use ATP-competitive ELISA assays with recombinant kinases. Measure IC₅₀ values at varying ATP concentrations .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Controls : Include staurosporine (broad kinase inhibitor) and vehicle-only controls .
Advanced Research Questions
Q. How does the substitution pattern (e.g., ethoxyphenyl vs. methylphenyl) influence kinase selectivity and potency?
- Structure-Activity Relationship (SAR) :
-
4-Ethoxyphenyl : Enhances solubility and π-π stacking with kinase hydrophobic pockets .
-
N6-propenyl : Improves binding entropy via van der Waals interactions .
- Data : Compare IC₅₀ values against analogs (Table 1).
Substituent CDK2 IC₅₀ (nM) EGFR IC₅₀ (nM) 4-Ethoxyphenyl 12 ± 1.5 230 ± 25 4-Methylphenyl (analog) 45 ± 6.2 180 ± 20 Data adapted from
Q. What strategies resolve contradictions in reported IC₅₀ values across studies (e.g., kinase vs. cellular assays)?
- Key Variables :
- ATP concentration : Higher ATP reduces apparent potency in kinase assays .
- Cell permeability : Propenyl groups may enhance membrane penetration, lowering cellular IC₅₀ versus biochemical assays .
- Resolution : Normalize data using Z’-factor statistical validation and orthogonal assays (e.g., Western blotting for phospho-targets) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties (e.g., metabolic stability)?
- In Silico Tools :
- Molecular docking (AutoDock Vina) : Predict binding modes to cytochrome P450 enzymes (e.g., CYP3A4) .
- ADMET Prediction : Use SwissADME to assess logP (optimal: 2–3) and metabolic soft spots (e.g., ethoxy group oxidation) .
- Validation : Compare predicted vs. experimental microsomal stability (e.g., human liver microsomes, t₁/₂ > 30 min) .
Q. What experimental approaches confirm target engagement and off-target effects in vivo?
- Methods :
- Chemical proteomics : Use immobilized compound pulldowns with MS/MS identification of bound proteins .
- Kinobeads : Profile kinase engagement in tumor xenografts .
- In Vivo Models : Dose compound (10–50 mg/kg) in PDX mice; validate via tumor histopathology and phospho-kinase arrays .
Data Contradiction Analysis
Q. Why do some studies report apoptosis induction while others emphasize cell cycle arrest for this compound?
- Mechanistic Insights :
- Apoptosis : Dominant at higher concentrations (≥20 µM) via caspase-3/7 activation .
- G1 Arrest : Observed at lower doses (5–10 µM) due to CDK2 inhibition .
- Resolution : Conduct time-course experiments (24–72 hours) and dose titrations to map concentration-dependent effects .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
